Enhanced Potency Against T. b. rhodesiense Compared to T. b. brucei
Antitrypanosomal agent 9 exhibits a slightly higher potency against the human-infective subspecies T. b. rhodesiense compared to the T. b. brucei strain. This intra-species differential activity, while modest, is a quantifiable characteristic that distinguishes it from compounds with a flat activity profile across subspecies [1].
| Evidence Dimension | Antiparasitic Activity (IC50) |
|---|---|
| Target Compound Data | 0.985 ± 0.076 μM |
| Comparator Or Baseline | 1.15 μM (Target compound activity against T. b. brucei) |
| Quantified Difference | Approximately 1.17-fold higher potency against T. b. rhodesiense |
| Conditions | In vitro growth inhibition assay against bloodstream-form trypomastigotes [1] |
Why This Matters
This data is essential for researchers focusing on the T. b. rhodesiense subspecies, which causes the more acute form of HAT, ensuring the compound's activity is relevant to their specific disease model.
- [1] Glpbio. (n.d.). WAY-325462 (Antitrypanosomal agent 9) Product Datasheet. Retrieved from https://www.glpbio.com/fr/gd23641.html View Source
